molecular formula C15H12F3NO2 B2455421 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 882747-80-0

1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No. B2455421
CAS RN: 882747-80-0
M. Wt: 295.261
InChI Key: WPNDKFHBXPCBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” is a chemical compound with the molecular formula C15H12F3NO2 . It’s important to note that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridinyl ring, a trifluoromethyl group, and a methoxyphenyl group . The presence of these groups can significantly influence the compound’s properties and reactivity.

Mechanism of Action

1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiviral properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a valuable tool for researchers studying HIV/AIDS and other diseases. However, this compound also has some limitations. It can be toxic at high doses, and its effects on other cellular processes are not well understood.

Future Directions

There are a number of future directions for research on 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone. One area of interest is the development of new NNRTIs that are more effective and less toxic than this compound. Another area of interest is the use of this compound in combination with other drugs for the treatment of HIV/AIDS. Finally, this compound has shown promise in the treatment of other diseases such as cancer and Alzheimer's disease, and further research is needed to explore these potential applications.

Synthesis Methods

1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid to form a key intermediate. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form this compound.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has been extensively studied for its antiviral properties and has been approved by the FDA for the treatment of HIV/AIDS. In addition to its antiviral properties, this compound has also been studied for its potential to treat other diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9(20)14-13(7-11(8-19-14)15(16,17)18)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNDKFHBXPCBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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